3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a fluorobenzyl group, and a thiadiazolyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine or sodium ethoxide, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .
Scientific Research Applications
3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
- 2-(4-Fluorobenzyl)-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazole
- 4-(4-Fluorobenzyl)-1,2,3-thiadiazole-5-thiol
Uniqueness
Compared to similar compounds, 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolo-thiadiazole core, which imparts distinct chemical and biological properties. This core structure enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C12H7FN6S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7FN6S2/c13-8-3-1-7(2-4-8)5-10-15-16-12-19(10)17-11(21-12)9-6-20-18-14-9/h1-4,6H,5H2 |
InChI Key |
ACZBAVMTEDBMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CSN=N4)F |
Origin of Product |
United States |
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